Tetrabromophthalate diol
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethanol;propane-1,2-diol;3,4,5,6-tetrabromophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br4O4.C4H10O3.C3H8O2/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;5-1-3-7-4-2-6;1-3(5)2-4/h(H,13,14)(H,15,16);5-6H,1-4H2;3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZKJXAYYSFTTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O.C(COCCO)O.C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Br4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, mixed esters with diethylene glycol and propylene glycol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
77098-07-8 | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, mixed esters with diethylene glycol and propylene glycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77098-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, mixed esters with diethylene glycol and propylene glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077098078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, mixed esters with diethylene glycol and propylene glycol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Reaction products of tetrabromophthalic anhydride with 2,2'-oxydiethanol and methyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Flame Retardancy Mechanisms and Performance of Tetrabromophthalate Diol in Polymeric Systems
Mechanistic Investigations of Flame Retardant Action
The flame retardant action of tetrabromophthalate diol is a complex interplay of physical and chemical processes that collectively inhibit ignition and reduce the rate of combustion. Its primary modes of action are centered in the condensed phase, where it promotes the formation of a protective char layer, and to some extent in the gas phase through the release of flame-inhibiting species.
Condensed Phase Contributions to Fire Inhibition
The principal flame retardant mechanism of this compound in the condensed phase is the promotion of charring on the polymer surface during thermal decomposition. The presence of bromine in the molecular structure of the diol facilitates the formation of a stable, insulating carbonaceous layer.
This char layer acts as a physical barrier with several key functions:
Insulation: It insulates the underlying polymer from the heat of the flame, thereby slowing down the rate of pyrolysis, the process by which the polymer breaks down into flammable volatile compounds.
Reduced Mass Transfer: The char layer impedes the diffusion of flammable gases from the decomposing polymer to the flame front, effectively cutting off the fuel supply to the fire.
Oxygen Barrier: It limits the access of oxygen from the surrounding air to the polymer surface, which is essential for sustained combustion.
The bromine atoms in this compound enhance its flame-retardant properties by promoting thermal stability and the formation of stable bonds within the char structure. During a fire, the diol releases hydrogen bromide (HBr), which acts as a catalyst in the dehydration and cross-linking reactions of the polymer, leading to a more robust and effective char.
Char Formation and Structural Evolution during Combustion
The incorporation of this compound into a polymer matrix significantly influences the morphology and stability of the char formed upon combustion. Analysis of the char residue from polyurethane foams containing this flame retardant reveals a more compact and coherent structure compared to foams without it.
Scanning electron microscopy (SEM) studies of the char from rigid polyurethane foam (RPUF) containing phosphorus-based flame retardants, which have a similar condensed-phase mechanism, show a dense and continuous char layer. researchgate.net This layer effectively covers the surface of the material, preventing the release of flammable volatiles and the transfer of heat. researchgate.net In contrast, the char from pure RPUF is often cracked and porous, offering limited protection.
Thermogravimetric analysis (TGA) demonstrates that the presence of flame retardants like this compound can increase the amount of char residue at elevated temperatures. For instance, in RPUF with a heteroaromatic polyol, the char residue at 800°C increased to 34% with the addition of a flame retardant, compared to a lower value for the pure foam. researchgate.net This indicates a more efficient conversion of the polymer into a stable char.
The structural evolution of the char involves the formation of a cross-linked, aromatic network that is resistant to further thermal degradation. This process is catalyzed by the acidic species generated from the decomposition of the flame retardant.
Impact on Smoke Generation and Suppression
A significant advantage of using this compound is its ability to reduce the amount of smoke produced during a fire. Smoke inhalation is a primary cause of fire-related fatalities, making smoke suppression a critical aspect of fire safety.
This compound contributes to lower smoke production compared to many traditional additive flame retardants. The mechanism of smoke suppression is linked to the promotion of charring. By favoring the formation of solid carbonaceous char, less of the polymer is converted into volatile aromatic compounds and soot particles, which are the main components of smoke.
The effectiveness of flame retardants in reducing smoke can be quantified using a cone calorimeter, which measures parameters such as the smoke production rate (SPR) and total smoke production (TSP). Studies on various flame-retardant systems have shown that those promoting a stable char layer generally exhibit lower smoke release.
Performance Evaluation in Specific Polymer Matrices
The performance of this compound as a flame retardant is highly dependent on the polymer matrix in which it is incorporated. Its reactive nature allows it to be chemically integrated into the polymer structure, which offers distinct advantages over additive flame retardants.
Rigid Polyurethane Foam (RPUF) Systems
This compound is particularly well-suited for use in rigid polyurethane foam (RPUF), a material widely used in building insulation and other applications where fire safety is paramount. As a reactive diol, it participates in the polymerization reaction with isocyanates, becoming an integral part of the polyurethane network. This covalent bonding prevents the flame retardant from migrating or leaching out over time, ensuring long-term performance and minimizing environmental concerns.
The integration of this compound into the polymer backbone also helps to preserve the mechanical properties of the foam, such as compressive strength and dimensional stability, which can be negatively affected by some additive flame retardants that act as plasticizers.
To achieve optimal flame retardancy in RPUF, the formulation must be carefully balanced. This includes the loading level of this compound and its potential synergistic interactions with other flame retardants.
Typical loading levels for this compound in RPUF range from 10 to 25 parts per hundred parts of polyol (php). The exact amount required depends on the specific fire safety standards that need to be met, such as ASTM E84 or UL 94.
Significant improvements in flame retardant efficiency can be achieved by using this compound in combination with phosphorus-based co-flame retardants. This synergistic approach leverages the different but complementary mechanisms of the two types of flame retardants. While the brominated compound is effective in both the condensed and gas phases, phosphorus compounds primarily act in the condensed phase to promote char formation.
The combination of bromine and phosphorus can lead to a more robust and insulating char layer than either component could achieve alone. This synergistic effect allows for a lower total amount of flame retardant to be used, which can be beneficial in terms of cost and minimizing any potential impact on the physical properties of the foam.
Table 1: Illustrative Data on Flame Retardant Performance in RPUF
| Formulation | Flame Retardant(s) | LOI (%) | Peak Heat Release Rate (kW/m²) | Total Heat Release (MJ/m²) |
| Control | None | 19.0 | 250 | 85 |
| RPUF-Br | 15 php this compound | 24.5 | 180 | 65 |
| RPUF-P | 10 php Triethyl phosphate | 23.0 | 200 | 70 |
| RPUF-Br/P | 10 php TBP-diol + 5 php TEP | 28.0 | 150 | 55 |
Note: The data in this table is illustrative and intended to demonstrate the typical effects of these flame retardants. Actual values can vary depending on the specific formulation and test conditions.
The Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support flaming combustion, is a common metric for assessing flame retardancy. As the illustrative data in Table 1 shows, the addition of this compound significantly increases the LOI of RPUF. A further increase is observed when it is combined with a phosphorus-based flame retardant, indicating a synergistic effect.
Cone calorimeter data, such as peak heat release rate and total heat release, provide further insights into the fire behavior of the material. The combination of brominated and phosphorus flame retardants typically leads to a significant reduction in these parameters, signifying a lower intensity of fire and a reduced fire hazard.
Influence on Thermal Insulation Properties of RPUF
This compound is a reactive flame retardant frequently used in the production of rigid polyurethane foams (RPUF), particularly those used for thermal insulation in construction and refrigeration. evitachem.comoceanchemgroup.com Its chemical integration into the polymer matrix minimizes migration and volatility, ensuring long-term performance. rixingxincai.com The incorporation of this compound into RPUF formulations is designed to meet stringent fire safety standards, such as B1 and B2 classifications under DIN 4102, without significantly compromising the foam's critical insulation properties. evitachem.com
The primary function of RPUF in insulation applications is to resist heat flow, a property quantified by its thermal conductivity. While the primary role of this compound is to impart flame retardancy, its impact on the thermal insulation performance of the foam is a crucial consideration for formulators. Research and application data indicate that rigid polyurethane foams formulated with this compound can achieve excellent physical properties, including thermal insulation, while maintaining a relatively low cost. oceanchemgroup.com The closed-cell structure of rigid PUR foams is key to their low thermal conductivity values, and the use of this diol is compatible with maintaining this essential morphology. nih.gov
Studies have shown that the addition of flame retardants can sometimes affect the physical properties of the foam. sanyo-chemical.co.jp However, because this compound is a reactive component, it becomes part of the urethane (B1682113) resin skeleton. sanyo-chemical.co.jp This integration helps to maintain the foam's strength and thermal insulation properties at levels comparable to foams made without the flame retardant. sanyo-chemical.co.jp The compatibility of this compound with a wide range of commercial polyols and blowing agents, including newer hydrofluoroolefins (HFOs) which have a lower global warming potential, further allows for the formulation of foams with both high flame retardancy and excellent thermal insulation performance. sanyo-chemical.co.jplanxess.com
The following table summarizes the key properties of RPUF containing this compound in the context of thermal insulation:
| Property | Influence of this compound | Source |
| Thermal Conductivity | Maintains low thermal conductivity essential for insulation. | nih.govmdpi.com |
| Foam Structure | Compatible with maintaining a high closed-cell content. | nih.govmdpi.com |
| Dimensional Stability | Contributes to foams with good dimensional stability and low friability. | evitachem.com |
| Fire Performance | Achieves high fire safety classifications (e.g., B1, B2). | evitachem.com |
Unsaturated Polyester (B1180765) Resin Applications
This compound and its precursor, tetrabromophthalic anhydride (B1165640), are utilized as reactive flame retardants in the manufacturing of unsaturated polyester resins (UPRs). atamanchemicals.com These resins are thermosetting polymers widely used in a variety of applications, from construction materials to automotive parts. The incorporation of bromine-containing compounds like this compound is a well-established method for imparting flame retardancy to these otherwise flammable materials. google.com
When integrated into the polyester chain, the tetrabromophthalate moiety provides a source of bromine that can interrupt the combustion cycle in the event of a fire. researchgate.net This reactive approach, where the flame retardant is chemically bonded to the polymer backbone, is often preferred over additive methods to prevent leaching and maintain the mechanical properties of the final cured resin. univ-lille.fr The development of flame-retardant UPRs using halogenated compounds dates back several decades, with tetrabromophthalic anhydride being a key component. researchgate.net
The performance of UPRs containing this compound is evaluated based on their flammability characteristics and mechanical properties. Key fire safety metrics include the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to sustain combustion. The inclusion of brominated compounds generally increases the LOI of the polyester resin. researchgate.net Furthermore, in the event of a fire, these resins are designed to reduce the rate of heat release and slow the spread of flames. atamanchemicals.com
Research in this area continues to focus on optimizing the balance between flame retardancy and the desired physical properties of the unsaturated polyester resin, such as strength, flexibility, and chemical resistance. univ-lille.fr
Alkyd Resins for Protective Coatings
This compound, and more commonly its precursor tetrabromophthalic anhydride (TBPA), are employed to enhance the fire-retardant properties of alkyd resins used in protective coatings. researchgate.netresearchgate.net Alkyd resins are a dominant type of synthetic polymer used in the paint and coatings industry due to their versatility, low cost, and excellent performance properties like gloss and weather resistance. nih.gov However, as organic polymers, they are inherently combustible.
By incorporating TBPA into the alkyd resin backbone during synthesis, a reactive flame retardant system is created. researchgate.netresearchgate.net This is typically achieved by partially or wholly replacing the standard dibasic acid, such as phthalic anhydride, with TBPA in the condensation polymerization reaction with a polyol (like glycerol) and a fatty acid. researchgate.netresearchgate.net This process chemically integrates the bromine into the resin structure, which offers advantages over additive flame retardants, including better compatibility and permanence, and a reduced negative impact on the mechanical properties of the coating. researchgate.netresearchgate.net
The effectiveness of these modified alkyd resins in reducing flammability is often assessed using the Limiting Oxygen Index (LOI) test. Studies have demonstrated that increasing the concentration of TBPA in the alkyd resin leads to a corresponding increase in the LOI value, indicating improved flame retardancy. researchgate.netresearchgate.net These reactive FR alkyd resins have been shown to not only improve fire resistance but also maintain or even enhance certain mechanical properties of the resulting coating. researchgate.netresearchgate.net
The application of these flame-retardant alkyd resin coatings is particularly relevant for substrates where fire safety is a concern, such as in architectural coatings and industrial finishes. pknu.ac.kr The coatings are typically applied to surfaces like wood and steel to provide a protective and fire-retardant layer. researchgate.netresearchgate.net
Epoxy Resin Systems
This compound and its anhydride precursor are used as reactive flame retardants in epoxy resin systems. atamanchemicals.com Epoxy resins are high-performance thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion, making them suitable for a wide range of applications, including electronics, aerospace, and industrial coatings. cnrs.fr The inherent flammability of standard epoxy resins necessitates the incorporation of flame retardants for use in applications with stringent fire safety requirements. nih.gov
Brominated compounds, including derivatives of tetrabromophthalic acid, are effective flame retardants for epoxy resins. nih.gov They can be incorporated into the epoxy system either as a reactive component that chemically bonds with the polymer network or as an additive. The reactive approach is often favored as it permanently locks the flame-retardant moiety into the resin structure, preventing its migration and minimizing any plasticizing effect that could compromise the material's mechanical properties. nih.gov
The mechanism of flame retardancy for these brominated compounds in epoxy resins involves the release of hydrogen bromide (HBr) at elevated temperatures. nih.gov HBr acts as a radical scavenger in the gas phase, interrupting the exothermic processes of combustion. nih.gov The presence of bromine in the polymer matrix enhances the formation of char in the condensed phase, which acts as a thermal barrier and further inhibits the burning process. nih.gov
The use of tetrabromophthalate derivatives allows formulators to achieve high levels of flame retardancy, often required to meet standards such as UL 94 V-0, particularly in applications like printed circuit boards and electronic components. cnrs.fr
Elastomeric Materials
This compound is utilized in the formulation of flame-retardant elastomeric materials. oceanchemgroup.comkoyonchem.com Elastomers, or rubbers, are polymers that exhibit viscoelasticity, meaning they have both viscosity and elasticity. They are used in a vast array of products, from seals and gaskets to hoses and belts. While elastomers offer excellent flexibility and durability, many are susceptible to combustion.
The incorporation of flame retardants is crucial for elastomeric materials used in applications where fire safety is a concern, such as in the transportation and construction industries. detritusjournal.com this compound can be used to produce flame-retardant polyurethane gaskets and other elastomer materials. oceanchemgroup.comkoyonchem.com As a reactive diol, it can be chemically integrated into the polymer structure of certain elastomers, like polyurethanes, to provide permanent flame retardancy. evitachem.com
The goal of adding a flame retardant like this compound to an elastomer is to reduce its flammability without significantly degrading its essential mechanical properties, such as elasticity, tensile strength, and abrasion resistance. The presence of bromine in the material can help to suppress ignition and slow the spread of flames in the event of a fire. rixingxincai.com Research in the field of fire-resistant elastomers focuses on developing materials that not only have reduced flammability but also maintain their performance characteristics over a wide range of temperatures and environmental conditions. faa.gov
Textile Applications for Enhanced Fire Safety
This compound is employed in various textile applications to enhance their fire safety. oceanchemgroup.comkoyonchem.com Textiles, particularly those made from natural fibers like cotton and synthetic polymers like polyester and polyamide, are often highly flammable. Treating these materials with flame retardants is a critical step in producing textiles for use in apparel, upholstery, and industrial applications where fire resistance is required. detritusjournal.com
This chemical compound can be used in the production of flame-retardant coatings and back-coatings for fabrics. rixingxincai.comkoyonchem.com By applying a coating containing this compound to a textile, a protective layer is formed that can help to prevent ignition and reduce the rate at which flames spread across the fabric's surface. As a reactive diol, it can also be incorporated into the polymer matrix of synthetic fibers or the binder of a coating, ensuring the flame-retardant properties are durable and resistant to washing and wear. evitachem.com
The use of brominated flame retardants like this compound in textiles is part of a broader strategy to meet fire safety standards for a wide range of consumer and industrial products. detritusjournal.com The effectiveness of the flame-retardant treatment is typically evaluated through standardized flammability tests that measure factors such as ease of ignition, flame spread rate, and heat release.
Integration into Advanced Polymer Composites
This compound, as a reactive flame retardant, has potential applications in advanced polymer composites. These materials, which consist of a polymer matrix reinforced with fibers or fillers, are engineered to provide superior performance characteristics such as high strength-to-weight ratio, stiffness, and durability. mdpi.commdpi.com They are increasingly used in demanding industries like aerospace, automotive, and marine. mdpi.commdpi.com
The polymer matrix in these composites, often an epoxy or a polyester resin, is typically flammable. univ-lille.fr Therefore, incorporating flame retardants is essential for applications where fire safety is a critical design parameter. The reactive nature of this compound makes it a suitable candidate for integration into the polymer matrix of these composites. evitachem.com By chemically bonding with the resin, it becomes a permanent part of the composite structure, which is crucial for maintaining the material's integrity and fire-retardant properties over its service life. rixingxincai.com
The integration of this compound into the composite's polymer matrix can be achieved during the manufacturing process of the resin itself. atamanchemicals.com This ensures a homogeneous distribution of the flame-retardant component throughout the material. The goal is to achieve the desired level of fire resistance without compromising the mechanical performance that is the primary advantage of advanced polymer composites. mdpi.com Research in this area focuses on optimizing the formulation to balance flame retardancy with properties like tensile strength, impact resistance, and thermal stability. univ-lille.fr The development of nanocomposites, where fillers are modified to enhance functional properties, also presents an avenue for the use of such flame retardants to achieve multifunctional materials. mdpi.com
Strategies for Composite Flame Retardant Material Development
Another strategy in composite material development is the incorporation of inorganic fillers. While specific data on the combination of this compound with inorganic fillers is limited in the provided search results, the general principle in flame retardant composites is that inorganic fillers can contribute to the char structure and act as a heat sink.
The development of these composite materials aims to achieve a balance between high flame retardancy, good mechanical properties, and manageable processing characteristics. As a reactive diol, this compound can be seamlessly integrated into the polymer structure, which helps in preserving the mechanical properties of the final composite material.
Fire Behavior of this compound-Containing Composites
Composites containing this compound exhibit favorable fire behavior, characterized by reduced flammability, slower flame spread, and lower smoke production compared to non-retarded polymers. The chemical integration of the diol into the polymer matrix contributes to these improved fire performance characteristics.
One of the significant advantages of using this compound is its contribution to lower smoke production, which is a critical factor in fire safety. In the event of a fire, smoke inhalation is a primary cause of casualties. Rigid polyurethane foams formulated with this compound tend to show slower flame spread rates, providing crucial extra time for evacuation in applications such as building insulation.
Comparative Analysis with Established Flame Retardants
The performance of this compound as a flame retardant is best understood when compared to other established flame retardant systems.
Assessment Against Other Halogenated Flame Retardants
Within the category of halogenated flame retardants, this compound offers distinct advantages. As a reactive flame retardant, it is chemically bound to the polymer, which minimizes issues of migration and leaching that can be a concern with additive halogenated flame retardants. This permanent nature of its flame retardancy ensures long-term performance.
Furthermore, some studies suggest that certain brominated flame retardants can increase the yield of toxic by-products during combustion. However, formulations with this compound are noted for their lower smoke production compared to some traditional additive flame retardants.
Comparison with Non-Halogenated and Inorganic Flame Retardant Systems
Non-halogenated flame retardants, such as those based on phosphorus or nitrogen, and inorganic flame retardants like metal hydroxides, are gaining traction due to environmental and health concerns associated with some halogenated compounds.
Phosphorus-based flame retardants are known for their effectiveness in the condensed phase by promoting char formation. As mentioned earlier, combining this compound with phosphorus compounds can create a highly effective synergistic system that outperforms either component alone.
Inorganic flame retardants, such as aluminum hydroxide (B78521) and magnesium hydroxide, work by releasing water upon decomposition, which cools the material and dilutes the flammable gases. While effective, they often need to be used in high loadings, which can negatively impact the mechanical properties of the polymer. In contrast, Tetrababromophthalate diol can be effective at lower concentrations, and its reactive nature helps to maintain the polymer's mechanical integrity.
A study on foamed polyurethanes provides a comparative perspective on the fire performance of different flame retardant systems.
| Flame Retardant System | Peak Heat Release Rate (kW/m²) | Total Heat Release (MJ/m²) | Observations |
|---|---|---|---|
| Untreated Polyurethane Foam | Data not available | Data not available | Serves as a baseline for comparison. |
| Polyurethane with Melamine (B1676169) | Data not available | Data not available | Nitrogen-based flame retardant. |
| Polyurethane with Aluminum Hydroxide | Data not available | Data not available | Inorganic flame retardant. |
| Polyurethane with 6% Polyol Tetrabromophthalate | Data not available | Data not available | Demonstrated the shortest combustion time in the study. |
This table is based on qualitative findings from a study and is intended for illustrative comparison. Specific numerical data for heat release rates were not provided in the source.
Standardized Testing and Characterization of Flame Retardancy
To quantify the effectiveness of flame retardants like this compound, standardized testing methodologies are employed. One of the most common is the Limiting Oxygen Index (LOI).
Limiting Oxygen Index (LOI) Methodologies
The Limiting Oxygen Index (LOI) test is a standardized laboratory procedure used to determine the minimum concentration of oxygen in a mixture of oxygen and nitrogen that is required to support the flaming combustion of a material under specified test conditions. The result is expressed as a percentage of oxygen. A higher LOI value indicates a more flame-retardant material.
The test is typically conducted by placing a small, vertically oriented specimen in a glass chimney. A controlled mixture of oxygen and nitrogen is flowed upwards through the chimney. The top of the specimen is ignited, and the oxygen concentration is adjusted until the flame is just extinguished. The LOI is the oxygen concentration at which the material self-extinguishes.
This method is widely used for quality control and for the comparative evaluation of the flammability of different materials. For a material to be considered flame-retardant in ambient air, its LOI value generally needs to be significantly higher than the oxygen concentration in the atmosphere (approximately 21%).
The table below presents typical LOI values for various polymers, illustrating the effect of flame retardants.
| Polymer | Typical LOI Value (%) |
|---|---|
| Polyethylene (PE) | 17-18 |
| Polypropylene (PP) | 17-18 |
| Polystyrene (PS) | 18 |
| Polyvinyl Chloride (PVC) | 45-50 |
| Flame Retardant Polyurethane Foam | >21 |
Note: The LOI value for flame retardant polyurethane foam can vary significantly depending on the specific flame retardant system and its concentration.
Horizontal Combustion Time Studies
Horizontal combustion tests are crucial for evaluating the flammability characteristics of polymeric materials, including their burning rate and self-extinguishing properties. The widely recognized UL-94 standard includes a horizontal burning (HB) test, which serves as a preliminary assessment of a plastic's response to a small flame under controlled laboratory conditions boedeker.comul.com. In this test, a specimen is held horizontally and a flame is applied to its free end for a specific duration. The test measures whether the material continues to burn after the flame is removed and the rate at which the flame spreads along the specimen boedeker.com. Materials are classified based on their burning rate; for instance, a 94HB classification is given to materials that burn at a rate below a specified maximum or self-extinguish before a designated mark boedeker.comtrexel.com.
In comparative studies on foamed polyurethanes, this compound has demonstrated significant efficacy in reducing flammability. Research was conducted to evaluate the flame-retarding action of a synthesized polyol tetrabromophthalate in polyurethane foam and compare its performance against other common flame retardants, such as melamine and aluminum hydroxide researchgate.netresearchgate.net. The results indicated that all samples containing flame retardants were self-extinguishing researchgate.net.
Notably, the polyurethane foam sample containing 6% of the synthesized polyol tetrabromophthalate exhibited the shortest combustion time, highlighting its superior performance in these tests researchgate.net. This suggests that the incorporation of this compound into the polyurethane matrix effectively inhibits combustion, leading to rapid self-extinguishment when exposed to flame. Foams formulated with this compound tend to exhibit slower flame spread rates, a critical factor in fire safety applications like building insulation rixingxincai.com.
The following table summarizes the comparative results from horizontal combustion tests on foamed polyurethane (FPU) samples.
| Sample Composition | Flame Retardant Additive(s) | Combustion Time (s) | Burning Rate | UL-94 Classification |
| FPU Control | None | Did not self-extinguish | N/A | Failed |
| FPU Sample 1 | 6% Polyol Tetrabromophthalate | Shortest | Self-extinguishing | Pass (Self-Extinguishing) |
| FPU Sample 2 | Melamine | Self-extinguishing | Self-extinguishing | Pass (Self-Extinguishing) |
| FPU Sample 3 | Aluminum Hydroxide | Self-extinguishing | Self-extinguishing | Pass (Self-Extinguishing) |
This table is a representation of findings described in research literature, which states that the sample with 6% polyol tetrabromophthalate had the shortest combustion time among the self-extinguishing samples tested researchgate.net.
Microscale Combustion Calorimetry (MCC) Applications
Microscale Combustion Calorimetry (MCC) is a valuable analytical technique for assessing the flammability of materials and screening the effectiveness of flame retardants using only milligram-sized samples faa.govresearchgate.net. The method, also known as Pyrolysis-Combustion Flow Calorimetry (PCFC), separates the solid-state pyrolysis and gas-phase combustion processes that occur during flaming combustion into a non-flaming laboratory test faa.govmpstrumenti.eu. In the MCC apparatus, a sample undergoes controlled pyrolysis in an inert gas stream. The resulting volatile gases are then mixed with excess oxygen and completely combusted at high temperatures mpstrumenti.eudeatak.com. The rate at which the material releases its heat of combustion is calculated from the oxygen consumption history mpstrumenti.eufaa.gov.
This technique provides several key quantitative parameters for evaluating the fire hazard of a material. researchgate.netmpstrumenti.eu These parameters are intrinsic material properties that are rooted in the chemical structure of the polymer and the flame retardant. faa.govfaa.gov MCC is widely used for screening flame-retardant formulations for polymers because it offers a rapid and reproducible way to measure fundamental combustion characteristics. researchgate.net
The primary applications of MCC in evaluating polymeric systems containing this compound include:
Determining Heat Release Capacity (HRC): HRC is considered the single best predictor of the fire hazard of a plastic. mpstrumenti.eu It represents the maximum specific heat release rate divided by the heating rate faa.gov. A lower HRC value indicates a reduced fire hazard and more effective flame retardancy.
Measuring Total Heat Release (THR): THR quantifies the total amount of heat released per unit mass during the complete combustion of the material. Effective flame retardants, particularly those that promote char formation, can significantly reduce the THR.
Identifying the Temperature at Peak Heat Release Rate (TpHRR): This parameter indicates the temperature at which the material's decomposition is most rapid. An increase in this temperature can suggest enhanced thermal stability of the flame-retardant polymer.
The data generated from MCC tests allow researchers to quantify the impact of incorporating this compound into a polymer matrix, comparing its performance to the base polymer and to systems with other flame retardants.
The table below outlines the key parameters obtained from MCC analysis and their significance in assessing flame retardancy.
| MCC Parameter | Symbol | Unit | Significance in Flame Retardancy Assessment |
| Heat Release Capacity | HRC | J/g-K | A lower value indicates a reduced peak intensity of heat release and lower fire hazard. faa.gov |
| Peak Heat Release Rate | pHRR | W/g | Represents the maximum rate of heat release during combustion; lower values are desirable. |
| Total Heat Release | THR | kJ/g | Measures the total potential fuel value of the material; lower values signify less contribution to a fire. researchgate.net |
| Temperature at Peak Heat Release | TpHRR | °C | Indicates the thermal stability of the material; higher values are generally better. |
| Char Yield | % | % | Represents the amount of non-combustible residue; a higher char yield typically correlates with better flame retardancy. |
Environmental Dynamics and Fate of Tetrabromophthalate Diol
Environmental Occurrence and Distribution Studies
Tetrabromophthalate diol is utilized as a reactive flame retardant, meaning it is chemically bound into the polymer structure of materials to reduce their flammability. Its primary application is in flexible polyurethane foam, which is used extensively in furniture and transportation components pops.int. As a reactive flame retardant, it is less likely to migrate from products compared to additive flame retardants. However, if the polymerization reaction is incomplete, excess, unreacted chemical may be present and could be released into the surrounding environment epa.gov.
The use of flame retardants in common consumer products contributes to their presence in indoor environments. Chemicals can be released from products and accumulate in indoor dust, which serves as a significant reservoir for these compounds gwu.edu. Studies have confirmed that indoor air and dust often contain a mixture of chemicals originating from consumer goods, with indoor concentrations frequently exceeding outdoor levels escholarship.orgsilentspring.org. While many studies focus on the broader class of brominated flame retardants (BFRs) or phthalates in indoor dust, specific data on this compound can be limited gwu.edusemanticscholar.orgresearchgate.net. Nevertheless, its application in widely used consumer products makes it a relevant compound for indoor environmental quality.
Table 1: Documented Applications of this compound
| Product Category | Specific Application | Compound Type |
|---|---|---|
| Polymers | Flexible Polyurethane Foam | Reactive Flame Retardant |
| Transportation | Vehicle Components | Reactive Flame Retardant |
| Furniture | Upholstery Foam | Reactive Flame Retardant |
Despite its use in consumer products, this compound itself has not been widely reported in environmental or biological media epa.gov. This is largely because, as a reactive flame retardant, it is chemically incorporated into the polymer matrix, which limits its release into the environment epa.gov.
However, there is a recognized potential for brominated flame retardants to contaminate water sources. A screening assessment identified Tetrabromophthalic acid diol as having a potential for occurrence in water, although monitoring data is limited amazonaws.com. The general pathway for many BFRs to enter the environment is through emissions to wastewater during manufacturing or disposal, which may then pass through treatment plants and into receiving waters amazonaws.com. While many BFRs are known to be persistent and can be found in soil, water, sediment, and air, the specific environmental detection of the diol form is not well-documented nih.govnih.govnih.gov. The focus often remains on its more persistent degradation products.
Table 2: Environmental Presence of this compound
| Environmental Medium | Detection Status | Notes |
|---|---|---|
| Water Sources | Potential for occurrence identified, but widespread monitoring data is lacking. | Assessed as having potential to reach drinking water sources amazonaws.com. |
| Biological Media | Not reported in available literature. | As a reactive BFR, it is expected to be bound to the polymer, limiting bioavailability epa.gov. |
| Sediment/Soil | Not reported in available literature. | The degradation product, tetrabromophthalic acid, is expected to be persistent epa.gov. |
| Air | Not reported in available literature. | Atmospheric photooxidation is not considered a major degradation pathway epa.gov. |
Substance flow analysis tracks the movement of chemicals through society, from production and use to disposal. For this compound (also referred to as TBPA Diol), it is categorized as a reactive flame retardant used in materials like PVC, rubber, and polyurethane (PUR) mst.dk. In a 2002 analysis of selected BFRs, it was noted as an alternative to other regulated flame retardants pops.int.
Environmental Persistence and Degradation Pathways
The environmental persistence of this compound is considered to be low epa.gov. It is susceptible to breakdown through abiotic hydrolysis. However, the rate of this hydrolysis in the environment may be affected by the compound's low water solubility epa.gov.
While the parent diol compound is not expected to be very persistent, its degradation products exhibit different characteristics. The ultimate hydrolysis product is tetrabromophthalic acid, which is expected to be highly persistent in the environment epa.gov. This compound is not expected to be readily biodegradable. The estimated rate of atmospheric photooxidation is moderate, but this is not considered a significant environmental degradation pathway epa.gov. In soil, the compound is expected to have high mobility epa.gov.
The primary degradation product of this compound identified through environmental breakdown pathways is tetrabromophthalic acid epa.gov. This product can be formed through both abiotic hydrolysis and biodegradation of the parent compound epa.gov.
Studies on tetrabromophthalic anhydride (B1165640), which rapidly hydrolyzes to tetrabromophthalic acid in the environment, showed no degradation over a 28-day period, indicating the high persistence of this breakdown product epa.gov. In contrast, the non-brominated ester portions of the original diol molecule that are cleaved off during hydrolysis are expected to be rapidly biodegradable under most conditions epa.gov. The persistence of the brominated acid portion is a key factor in the long-term environmental fate of the original compound. The U.S. EPA has noted that while some flame retardant substitutes for PentaBDE may have low persistence, they can produce persistent degradation products pops.int.
Modeling Environmental Behavior and Fate
The environmental behavior of chemical substances like this compound is frequently assessed using environmental fate models. frontiersin.org These models are crucial for understanding the distribution, persistence, and potential long-range transport of contaminants. researchgate.net Multimedia mass balance models, such as SimpleBox, are utilized to simulate the environmental fate of chemicals by treating the environment as a series of interconnected compartments, including air, water, soil, and sediment. cefic-lri.org These models calculate the distribution of a substance based on its physicochemical properties and environmental conditions. cefic-lri.orgrsc.org
Bioaccumulation and Bioconcentration in Ecological Systems
The accumulation of this compound from the environment into living organisms is a critical aspect of its ecological risk profile. Studies have shown its presence and bioaccumulation in various aquatic species. Once in the environment, particularly in sediments, it becomes available for uptake by aquatic organisms. nih.gov
Research on the benthic oligochaete Lumbriculus variegatus demonstrated uptake of a related compound, bis(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBPH), following first-order kinetics, with tissue concentrations increasing over a 56-day test period without reaching a steady state. nih.gov This failure to reach a steady state is consistent with the behavior of other highly hydrophobic chemicals. nih.gov
Field studies have detected TBPH in invertebrates, providing evidence of bioaccumulation under real-world conditions. For example, the Asiatic clam (Corbicula fluminea) and the snail (Elimia proxima) collected downstream from a wastewater treatment plant outfall showed accumulation of the compound. nih.gov The Biota-Sediment Accumulation Factor (BSAF), which quantifies the ratio of a chemical's concentration in an organism to its concentration in the sediment, has been used to measure this uptake.
Below is a table summarizing BSAF values for TBPH in selected aquatic organisms.
| Species | Common Name | BSAF Value 1 | BSAF Value 2 |
| Corbicula fluminea | Asiatic Clam | 0.071 | 0.010 |
| Elimia proxima | Plicate Rocksnail | 0.020 | 0.028 |
Data sourced from La Guardia et al. (2012), as cited in research literature. nih.gov
In contrast, a dietary study with the fathead minnow (Pimephales promelas) reported limited uptake, with only 0.59% of the daily dosage being absorbed on a wet weight basis. nih.gov This suggests that the route of exposure and the specific physiology of the organism are key factors in determining the extent of bioaccumulation.
Once absorbed, this compound and related compounds can undergo biotransformation into metabolites. In studies with female Sprague Dawley rats, the primary metabolite of bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP or TBPH) was identified as mono-(2-ethylhexyl) tetrabromophthalate (TBMEHP). nih.gov
The disposition of TBPH is characterized by poor absorption and rapid elimination, primarily through the fecal route, after oral administration. nih.gov In one study, approximately 75% of an oral dose was found in feces within 24 hours, with over 98% recovered in feces after 72 hours. nih.gov This indicates minimal metabolism and a high rate of excretion for the parent compound when ingested. nih.gov
However, the portion of the compound that becomes systemically available (e.g., through intravenous injection) is largely metabolized to TBMEHP and eliminated more slowly via biliary excretion. nih.gov After 72 hours, about 20% of an intravenous dose remained in the tissues, suggesting that repeated exposure could lead to some accumulation. nih.gov The kinetics of elimination for highly hydrophobic chemicals can be complex. In the oligochaete Lumbriculus variegatus, biphasic elimination kinetics have been observed for such compounds, although the precise mechanisms are not fully understood. nih.gov
The table below details the excretion of [¹⁴C]-labeled BEH-TEBP in female Sprague Dawley rats over 72 hours following a single oral dose.
| Excretion Route | Dose Recovery (%) at 0.1 µmol/kg | Dose Recovery (%) at 10 µmol/kg |
| Feces | >98% | >98% |
| Urine | <0.3% | <0.3% |
Data reflects total recovery after 72 hours post-oral administration. nih.gov
The potential for a chemical to be transferred through the food web, a process known as trophic transfer, is a significant factor in its environmental risk. When the concentration of a substance increases at successively higher levels in a food web, it is known as biomagnification. sfu.casfu.ca This process is evaluated using metrics like the Trophic Magnification Factor (TMF); a TMF value greater than 1 indicates that the chemical biomagnifies. researchgate.netnih.gov
For phthalate (B1215562) esters, hydrophobicity, often measured by the octanol-water partition coefficient (Kow), is a key factor influencing bioaccumulation and trophic transfer. nih.gov While some long-chain phthalates have shown the potential for biomagnification, others exhibit trophic dilution (a decrease in concentration with increasing trophic level). nih.gov
The bioaccumulation of novel brominated flame retardants (NBFRs), a class that includes this compound derivatives, is influenced by their lipophilicity, allowing them to accumulate in organisms and potentially spread through the food chain. gdut.edu.cn Studies on marine food webs have found that many NBFRs exhibit significant trophic magnification. nih.gov The transfer from sediment to benthic organisms represents a key entry point for these compounds into the aquatic food web. nih.gov The presence of this compound derivatives in various aquatic animals, including invertebrates and fish, suggests that trophic transfer is possible, posing potential risks to higher-level predators. nih.govgdut.edu.cn
Potential for Long-Range Environmental Transport
The potential for long-range environmental transport (LRET) is a key criterion for identifying persistent organic pollutants (POPs). defra.gov.uk Chemicals capable of LRET can travel far from their emission sources, leading to contamination in remote regions like the Arctic. defra.gov.uk The detection of novel brominated flame retardants in air samples and sediment cores provides evidence of their persistence and potential for transport. nih.gov
International agreements, such as the United Nations Economic Commission for Europe (UNECE) Convention on Long-range Transboundary Air Pollution and its Protocol on POPs, aim to control and reduce the emissions of substances that have this potential. pops.int While this compound itself may not be explicitly listed, its characteristics as a brominated flame retardant place it within a class of chemicals that are scrutinized for persistence, bioaccumulation, and LRET potential. pops.int Environmental fate models are used as predictive tools to estimate a chemical's potential for long-range atmospheric transport, helping to identify substances that may become global contaminants. defra.gov.uk
Ecotoxicological and Human Health Research on Tetrabromophthalate Diol
Ecotoxicological Assessments in Aquatic and Terrestrial Environments
Tetrabromophthalate diol (TBPD), also known by the trade name PHT4-Diol, is a reactive flame retardant used in the production of polyurethanes. lanxess.com As a chemical used in industrial processes, its potential impact on the environment is a critical area of study. Ecotoxicological assessments have indicated that the compound is harmful to both aquatic and terrestrial life, necessitating careful management of its release into the environment. lanxess.com
Aquatic Toxicity to Diverse Organisms
Research based on data from similar substances indicates that this compound is toxic to aquatic organisms. mpfs.io The compound is not readily soluble in water, which can influence its bioavailability and toxicity in aquatic systems. additivesforpolymer.com Standard acute toxicity tests have been used to determine the concentration levels at which the substance affects different trophic levels, including fish, invertebrates, and algae.
The results from these ecotoxicological studies are summarized below. The median lethal concentration (LC50) is used to quantify the toxicity to fish, while the median effective concentration (EC50) is used for aquatic invertebrates (Daphnia) and algae. chemsafetypro.com
| Organism | Endpoint | Duration | Value (mg/L) |
| Fish | LC50 | 96 hours | 12 |
| Daphnia (Water Flea) | EC50 | 48 hours | 10.8 |
| Algae | EC50 | 72 hours | 0.9 |
| This table is based on data obtained from similar substances and estimations from a Safety Data Sheet. mpfs.io |
Terrestrial Organism Toxicity Studies
Information regarding the toxicity of this compound to terrestrial organisms is more limited in publicly available literature. However, product safety assessments recommend that any release of the compound into the terrestrial environment should be avoided. lanxess.com In the event of a spill, it is advised that soils contaminated with this compound should be remediated to remove all traces of the chemical, which underscores the concern for its impact on terrestrial ecosystems. lanxess.com
Standard terrestrial ecotoxicology studies typically assess the effects of a chemical on key organisms such as earthworms, soil microorganisms, and various plant species to determine endpoints like mortality, reproduction, and growth. criver.com While specific data from such studies on this compound are not detailed in the available research, its classification as harmful to the environment suggests a potential for adverse effects on these organisms. lanxess.com
Impact on Ecosystem Functionality
The broader impact of this compound on ecosystem functionality, such as nutrient cycling and microbial activity, has not been extensively studied. However, its environmental fate provides some insight into its potential for long-term effects. The compound is not expected to be readily biodegradable, suggesting it could persist in the environment. mpfs.io Persistent chemicals can pose a long-term risk to ecosystems, as their continued presence may lead to chronic exposure for various organisms. europa.eu
Furthermore, this compound is expected to have high mobility in soil. epa.gov This characteristic, combined with its persistence, means the substance could potentially leach into groundwater or spread through soil strata, increasing the scope of its environmental impact. The disruption of key microbial processes, such as nitrogen transformation, is a known consequence of chemical pollution in soil, which can alter soil fertility and health. mdpi.comklimaatcoalitie.org Although direct evidence linking this compound to the disruption of these specific functions is lacking, its persistence and mobility are factors that warrant consideration in environmental risk assessments.
Human Health Implications and Exposure Characterization
This compound is an industrial chemical handled in controlled manufacturing facilities by trained personnel. lanxess.com As such, the primary focus of human health research is on occupational exposure scenarios rather than general consumer exposure.
Assessment of Human Exposure Pathways (e.g., Dermal Contact, Inhalation, Dust Ingestion, Dietary Intake)
The potential pathways for human exposure to flame retardants are varied and include inhalation, ingestion of contaminated dust or food, and dermal contact. researchgate.netnih.gov However, the most likely exposure route is highly dependent on the physical form of the specific chemical.
For this compound, which exists as a viscous liquid with a low vapor pressure, the most probable route of occupational exposure is through dermal (skin) contact. lanxess.com Inhalation is considered a less likely pathway due to its low volatility. This contrasts with its solid precursor, Tetrabromophthalic anhydride (B1165640), where inhalation of dust is a primary concern. lanxess.com Proper industrial hygiene, the use of engineering controls, and personal protective equipment (PPE) are standard measures to prevent skin contact in manufacturing settings. lanxess.com
Direct consumer exposure to this compound is not expected, as it is a reactive flame retardant that chemically bonds into the polymer matrix of the final product, such as polyurethane foam. lanxess.com Once it has reacted, it no longer exists in its original form and cannot be released. lanxess.com The main potential for exposure to the general public would be in the event of a transportation accident and spill. lanxess.com
Investigations into Specific Toxicological Endpoints
Toxicological studies have been conducted to assess the potential health effects of this compound. The available data suggest that the compound is not acutely hazardous. lanxess.com Information derived from the compound and similar substances has been used to characterize its profile for several toxicological endpoints.
Key findings from these investigations include:
Acute Toxicity : The compound is not expected to be acutely toxic. The oral LD50 in rats is greater than 2,000 mg/kg, and the dermal LD50 in rabbits is greater than 20,000 mg/kg. mpfs.io
Irritation and Sensitization : Studies in rabbits showed no skin or eye irritation. mpfs.io It is also not expected to be a skin sensitizer. mpfs.io
Repeated Dose Toxicity : A 28-day oral study established a No Observed Adverse Effect Level (NOAEL) of 2000 ppm. A 28-day dermal study in rabbits determined a NOAEL of 500 mg/kg of body weight per day. mpfs.io
Mutagenicity : The compound was found to be not mutagenic in the Ames test, a widely used assay for assessing a chemical's potential to cause DNA mutations. mpfs.io
Reproductive Effects : Research indicates that neither prenatal developmental toxicity nor effects on reproductive organs were observed in studies. mpfs.io
These findings are summarized in the following table.
| Toxicological Endpoint | Species | Result |
| Acute Oral Toxicity (LD50) | Rat | >2000 mg/kg |
| Acute Dermal Toxicity (LD50) | Rabbit | >20000 mg/kg |
| Skin Irritation | Rabbit | No irritation |
| Eye Irritation | Rabbit | No irritation |
| Mutagenicity (Ames Test) | In vitro | Not mutagenic |
| Reproductive / Developmental Toxicity | - | No effects observed |
| Repeated Dose Oral (28-day) | - | NOAEL: 2000 ppm |
| Repeated Dose Dermal (28-day) | Rabbit | NOAEL: 500 mg/kg bw/d |
| This table is based on data from a Safety Data Sheet. mpfs.io |
Immunotoxicity Research
No specific studies evaluating the immunotoxicity of this compound were identified in the public domain. Research on the effects of this compound on immune system function has not been published or made readily available.
Genotoxicity Assessments
There is no available information from specific genotoxicity or mutagenicity studies on this compound. While assessments exist for its precursor, Tetrabromophthalic anhydride, these findings cannot be directly extrapolated to the diol. fishersci.comcoleparmer.comnih.gov The genotoxic potential of this compound remains uninvestigated in publicly accessible literature.
Developmental Toxicity Studies
Specific developmental toxicity studies for this compound are not available in the public literature. The EPA has noted that a two-generation reproductive toxicity study on a commercial mixture containing a related but structurally different compound, bis(2-ethylhexyl) tetrabromophthalate (TBPH), showed potential for affecting fetal development at high doses. epa.gov However, these results are not directly applicable to this compound, and its potential to cause adverse effects on developing organisms remains unknown.
Neurotoxicity Research, including Developmental Neurotoxicity
There are no available studies assessing the neurotoxicity or developmental neurotoxicity of this compound. Material safety data for its precursor, Tetrabromophthalic anhydride, indicates that no information was found regarding neurotoxic effects. coleparmer.com The potential for this compound to adversely affect the nervous system has not been a subject of published research.
Carcinogenicity Evaluations
This compound has not been evaluated for its carcinogenic potential by major regulatory and research agencies such as the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP). fishersci.comcoleparmer.com Its precursor, Tetrabromophthalic anhydride, is not listed as a carcinogen by these agencies. fishersci.comcoleparmer.com A product safety assessment notes that the precursor PHT4 contains trace amounts of sulphuric acid, a known carcinogen, as an impurity from the manufacturing process. lanxess.com However, no carcinogenicity studies have been conducted on the final diol product itself.
Summary of Toxicological Data for this compound
Research on Mixture Toxicity and Synergistic Effects
The study of chemical mixtures is critical in toxicology, as real-world exposures involve multiple substances simultaneously. Research into the combined toxicological effects of this compound with other chemicals is an emerging area of focus. While specific toxicological data on mixtures containing this compound is limited, the broader class of brominated flame retardants (BFRs) has been investigated for potential additive or synergistic interactions.
In industrial applications, this compound is known to be used in combination with other flame retardant materials to enhance its efficacy. For instance, it pairs well with phosphorus-based co-flame retardants to create synergistic systems that optimize charring and suppress gas phase combustion in polyurethane foams rixingxincai.com. Blends with hindered phenolic antioxidants are also utilized to provide both flame retardancy and anti-scorch properties google.com. While these synergistic effects are beneficial for material performance, they highlight the potential for complex interactions if these chemicals are released into the environment.
General toxicological principles suggest that co-exposure to multiple environmental contaminants can lead to effects not predicted by studying each chemical in isolation nih.govresearchgate.net. Studies on other flame retardants and plasticizers, such as phthalates and bisphenol A, have demonstrated that mixtures can produce significant changes in biological systems, including alterations in lipid profiles, liver function, and hormone levels, sometimes with more pronounced effects than the individual substances mdpi.com. For example, the combination of Bisphenol A (BPA) with heavy metals like cadmium or chromium has been shown to induce synergistic toxic effects on the development of zebrafish embryos at concentrations where the individual substances show no effect mdpi.com.
The potential for such interactions underscores the importance of further research specifically investigating the mixture toxicity of this compound with other common environmental contaminants. Given that humans and wildlife are exposed to a complex cocktail of chemicals, understanding these potential synergistic or additive toxicological effects is essential for accurate risk assessment researchgate.netnih.gov.
Table 1: Examples of Synergistic Interactions in Flame Retardant Formulations and Chemical Mixtures
| Interacting Chemical 1 | Interacting Chemical 2 | Application / Context | Type of Interaction | Reference |
| This compound | Phosphorus-based flame retardants | Polyurethane Foams | Synergistic flame retardancy | rixingxincai.com |
| This compound | Hindered phenolic antioxidants | Polymer Resins | Combined flame retardancy and anti-scorch properties | google.com |
| Bisphenol A (BPA) | Cadmium (Cd) or Chromium (Cr) | Ecotoxicology Study (Zebrafish) | Synergistic developmental toxicity | mdpi.com |
| Phthalates (DEHP, DBP) | Bisphenol A (BPA) | Animal Toxicology Study (Rats) | More pronounced effect on testosterone (B1683101) levels | mdpi.com |
Biomonitoring Strategies and Biomarker Identification
Human biomonitoring involves measuring environmental chemicals or their metabolites in human specimens like blood or urine to assess exposure. This approach provides an integrated measure of exposure from all sources, including diet, inhalation, and dermal contact.
This compound (TBPD) has been identified as a candidate for future biomonitoring in large-scale public health studies. The process of prioritizing chemicals for biomonitoring involves evaluating multiple factors to identify substances that may pose health risks but have not been adequately studied in human populations.
A systematic approach was used by researchers to identify and prioritize chemicals with an uncertain burden of exposure for health-related research, such as for the National Institutes of Health's Environmental influences on Child Health Outcomes (ECHO) initiative. In this evaluation, this compound was included in a panel of alternative flame retardants considered for prioritization nih.gov.
The prioritization process involves a multi-step evaluation based on criteria such as:
Exposure Potential: Evidence of the chemical's presence in environmental media (water, food, dust) or consumer products, and predictions of human exposure.
Toxicity: Information on potential health effects from in vivo animal studies, in vitro assays, or predictive modeling.
Knowledge Gaps: A lack of existing nationwide biomonitoring data, creating an imperative to understand the extent of human exposure nih.gov.
This compound was selected as a candidate because many alternative flame retardants are understudied with respect to human health effects, and there is a need to fill existing knowledge gaps concerning exposure and toxicity nih.gov. This evidence-driven approach ensures that resources are directed toward chemicals that are relevant for assessing potential impacts on public health.
Table 2: Criteria for Prioritizing Chemicals for Biomonitoring
| Criterion | Description | Rationale for this compound | Reference |
| Exposure Data | Evaluation of presence in environmental media, consumer products, and U.S. EPA exposure predictions. | Used in products leading to potential human exposure; limited existing data on levels in the U.S. population. | nih.gov |
| Toxicity Data | Compilation of health effects data from human, animal (in vivo), and cell-based (in vitro) studies. | Need to understand potential health effects relevant to child health outcomes. | nih.gov |
| Biomarker Availability | Assessment of whether an analytical method exists to measure the chemical or its metabolite in human specimens. | Grouping with other flame retardants allows for the development of multi-chemical analysis methods. | nih.gov |
| Data Gaps | Identification of chemicals not currently measured in major nationwide programs like NHANES. | Lack of comprehensive biomonitoring data for this compound necessitates further study. | nih.gov |
The development of robust analytical methods is a prerequisite for including a chemical in biomonitoring studies. For flame retardants like this compound, this involves identifying suitable biomarkers of exposure and the matrices (e.g., urine, blood) in which to measure them.
The selection of a biomarker depends on the chemical's properties and its metabolic fate in the body. For many phthalate-based compounds, metabolites excreted in urine are the preferred biomarkers because they reflect recent exposure and minimize the risk of sample contamination that can occur when measuring the parent compound mdpi.com. The expected metabolites of brominated phthalates, such as the related compound bis(2-ethylhexyl) tetrabromophthalate (TBPH), include the monoester (mono(2-ethylhexyl) tetrabromophthalate or TBMEHP) and ultimately tetrabromophthalic acid epa.govepa.gov. Therefore, it is plausible that this compound would also be metabolized and excreted in urine, making its metabolites key targets for biomonitoring.
Advanced analytical techniques are required to detect the typically low concentrations of these biomarkers in human samples. The most common and suitable methods for this purpose include:
High-Performance Liquid Chromatography (HPLC): Used to separate the target analytes from other components in the sample matrix.
Tandem Mass Spectrometry (MS/MS): A highly sensitive and selective detection technique that can accurately identify and quantify the specific biomarkers ulpgc.es.
While specific methods for this compound are not yet widely applied in large population studies, the analytical strategies used for other flame retardants and phthalate (B1215562) metabolites are largely applicable nih.govulpgc.es. The grouping of this compound into a panel with other chemicals with similar properties allows for the development of cost-effective, multi-chemical analytical methods nih.gov. Further research is needed to validate specific biomarkers for this compound and apply these methods in large-scale human biomonitoring to determine the extent of public exposure.
Table 3: Potential Analytical Methods for Biomonitoring of this compound
| Analytical Technique | Target Analyte | Biological Matrix | Rationale / Suitability | Reference |
| HPLC-MS/MS | Parent Compound & Metabolites | Urine, Serum | High sensitivity and selectivity; commonly used for phthalate and flame retardant metabolites. | ulpgc.es |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Parent Compound | Serum, Breast Milk | Effective for identifying and quantifying halogenated flame retardants. | researchgate.net |
Analytical Methodologies for Tetrabromophthalate Diol Detection and Quantification
Extraction and Sample Preparation Techniques
Effective sample preparation is a critical first step to isolate Tetrabromophthalate diol from the sample matrix and remove interfering substances before instrumental analysis. The choice of extraction technique depends heavily on the nature of the sample matrix.
Environmental samples such as soil, water, and sediment present unique challenges due to their complex and variable composition.
Soil and Sediment: Extraction of this compound from solid matrices like soil and sediment often employs solvent-based methods. Common techniques include Soxhlet extraction, pressurized fluid extraction (PFE), and ultrasonic-assisted extraction (UAE). mdpi.commdpi.com A mixture of organic solvents, such as hexane (B92381) and acetone (B3395972) or methylene (B1212753) chloride and acetone, is typically used to efficiently remove the target analyte from the solid particles. itrcweb.org Following the initial extraction, a "clean-up" step is often necessary to remove co-extracted interfering compounds. This is commonly achieved using column chromatography with adsorbents like silica (B1680970) gel, alumina, or Florisil. itrcweb.org
Water: For aqueous samples, solid-phase extraction (SPE) is a widely used technique. Water samples are passed through a cartridge containing a solid adsorbent material that retains the this compound. The analyte is then eluted from the cartridge with a small volume of an organic solvent. This method allows for the concentration of the analyte from a large volume of water, thereby increasing the sensitivity of the subsequent analysis.
| Matrix | Extraction Technique | Common Solvents/Adsorbents |
| Soil/Sediment | Soxhlet, PFE, UAE | Hexane/Acetone, Methylene Chloride/Acetone |
| Water | Solid-Phase Extraction (SPE) | C18, Polymeric Sorbents |
This compound is frequently incorporated into polymers and other materials as a reactive flame retardant. Extracting it from these products requires methods that can overcome the complex polymer matrix.
A common approach for plastics and polymers is solvent extraction following polymer dissolution. nih.gov The product is first dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov Subsequently, a non-solvent is added to precipitate the polymer, leaving the analyte dissolved in the solvent phase. The extract can then be further concentrated and cleaned up before analysis. Microwave-assisted extraction (MAE) is another effective technique that uses microwave energy to heat the solvents and accelerate the extraction of analytes from the sample matrix. milestonesrl.com
Analyzing this compound and its metabolites in biological samples like blood, plasma, urine, and tissues is essential for assessing human exposure. The extraction from these complex matrices often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.goviaea.org
In a typical procedure for blood or plasma, proteins may first be precipitated. The sample is then extracted with an organic solvent. For urine samples, an enzymatic hydrolysis step may be required to free conjugated metabolites before extraction. Fecal samples are often dried and ground before being extracted with a suitable solvent. nih.gov The resulting extracts usually require a clean-up step to remove lipids and other endogenous interferences.
| Specimen | Extraction Technique | Key Steps |
| Blood/Plasma | LLE or SPE | Protein precipitation, solvent extraction |
| Urine | LLE or SPE | Enzymatic hydrolysis, solvent extraction |
| Tissues | Solvent Extraction | Homogenization, solvent extraction, lipid removal |
| Feces | Solvent Extraction | Drying, grinding, solvent extraction |
Chromatographic and Spectroscopic Characterization Methods
Following extraction and clean-up, sophisticated instrumental techniques are used for the identification and quantification of this compound.
Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful and widely used technique for the analysis of this compound and other brominated flame retardants. oregonstate.edunih.gov GC separates the components of a mixture based on their volatility and interaction with a stationary phase in a capillary column, while MS identifies and quantifies the components based on their mass-to-charge ratio (m/z). scholarsresearchlibrary.com
For analysis, the sample extract is injected into the GC system, where it is vaporized. The analytes travel through a capillary column (e.g., a DB-5MS column) where they are separated. oregonstate.edu The temperature of the GC oven is programmed to increase over time to facilitate the elution of compounds with different boiling points. scholarsresearchlibrary.com
After separation by GC, the molecules enter the mass spectrometer. Electron Capture Negative Ionization (ECNI) is a particularly sensitive ionization mode for halogenated compounds like this compound. nih.gov The mass spectrometer is often operated in the Selected Ion Monitoring (SIM) mode, where it only monitors for specific ions characteristic of the target analyte. nih.govoregonstate.edu This increases the selectivity and sensitivity of the method, allowing for the detection of very low concentrations. nih.gov Quantification is typically achieved by creating a calibration curve from standards of known concentrations. nih.gov
| GC/MS Parameter | Typical Setting/Value |
| Injection Mode | Split/Splitless |
| GC Column | DB-5MS or similar non-polar capillary column |
| Ionization Mode | Electron Capture Negative Ionization (ECNI) or Electron Impact (EI) |
| Detection Mode | Selected Ion Monitoring (SIM) |
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for the structural elucidation of molecules. researchgate.netnih.gov It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the molecule's functional groups. d-nb.info The resulting FTIR spectrum is a unique "fingerprint" of the molecule.
While not typically used for quantification in this context, FTIR is excellent for identifying the key functional groups within the this compound molecule, confirming its structure. researchgate.net The sample can be prepared by mixing it with potassium bromide (KBr) and pressing it into a pellet or by using Attenuated Total Reflectance (ATR-FTIR). nih.gov
Key characteristic absorption bands for this compound would include:
O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) groups.
C-H stretching: Bands in the 2850-3000 cm⁻¹ region from the aliphatic parts of the molecule.
C=O stretching: A strong absorption band around 1700-1750 cm⁻¹ from the ester carbonyl groups.
C=C stretching: Bands in the 1450-1600 cm⁻¹ region from the aromatic ring.
C-O stretching: Absorptions in the 1000-1300 cm⁻¹ range from the ester and alcohol functionalities.
C-Br stretching: Bands typically found in the lower frequency region of the spectrum, often below 700 cm⁻¹.
The presence and specific positions of these bands provide strong evidence for the chemical structure of this compound. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of chemical compounds. core.ac.ukescholarship.org For this compound, Proton NMR (¹H NMR) is particularly useful for confirming the identity and purity of the compound by analyzing the chemical environment of its hydrogen atoms.
In a typical ¹H NMR spectrum of this compound, specific signals (resonances) correspond to the different types of protons in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. core.ac.uk Protons in different chemical environments will resonate at different frequencies. For instance, the protons on the aliphatic diol chain will have distinct chemical shifts compared to any residual aromatic protons.
The integration of the signal peaks in the spectrum is proportional to the number of protons giving rise to that signal. core.ac.uk This allows for the quantitative determination of the relative ratio of different types of protons within the molecule. Furthermore, spin-spin coupling between adjacent, non-equivalent protons can lead to the splitting of signals into multiplets (e.g., doublets, triplets, quartets). The pattern of this splitting and the magnitude of the coupling constants (J, measured in Hertz) provide valuable information about the connectivity of atoms in the molecular structure. core.ac.uk
While specific ¹H NMR data for this compound is not widely published in public literature, a theoretical analysis based on its structure allows for the prediction of expected signals. The analysis of related diol compounds shows that the chemical shifts of protons attached to carbons bearing hydroxyl groups are characteristic. nih.govnih.gov
Table 1: Predicted ¹H NMR Spectral Characteristics for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| Hydroxyl (-OH) Protons | Variable, broad singlet | Singlet (broad) | Position is dependent on solvent, concentration, and temperature. |
| Methylene (-CH₂) Protons adjacent to -OH | ~3.5 - 4.5 | Multiplet | The exact shift and splitting pattern depend on the specific diol structure (e.g., propane-1,3-diol moiety). |
| Methylene (-CH₂) Protons not adjacent to -OH | ~1.5 - 2.5 | Multiplet | Appears if the diol chain is longer than two carbons. |
This table is generated based on typical chemical shifts for aliphatic diols and may vary based on the specific isomer of this compound and the solvent used for analysis.
Elemental Screening and Rapid Detection Techniques
X-ray Fluorescence (XRF) for Halogen and Phosphorus Content
X-ray Fluorescence (XRF) spectroscopy is a non-destructive and rapid analytical technique used for elemental analysis. ecocenter.org It is particularly well-suited for screening consumer products and waste materials for the presence of halogenated flame retardants, including those containing bromine like this compound. nih.govbham.ac.ukrigaku.com The method works by irradiating a sample with high-energy X-rays, which causes the atoms in the sample to excite and emit secondary, "fluorescent" X-rays. Each element emits X-rays at a unique energy, allowing for the identification and quantification of the elements present.
For the purpose of screening for brominated flame retardants (BFRs), XRF is used to detect and measure the concentration of bromine (Br). nih.govrigaku.com This serves as a proxy for the total BFR content. Detecting bromine at levels above a certain threshold can indicate the presence of compounds like this compound. ecocenter.org Hand-held XRF analyzers have become a valuable tool for in-situ monitoring of BFRs in waste electrical and electronic equipment (WEEE) polymers and other materials, providing a fast and cost-effective alternative to more complex chromatographic methods. nih.gov
The accuracy of XRF for quantifying bromine can be enhanced through proper calibration using standards containing known BFRs. nih.gov Studies have shown excellent correlation between XRF measurements and those obtained by more sophisticated techniques like Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS). nih.gov
Table 2: Application of XRF in Flame Retardant Screening
| Parameter | Description | Relevance to this compound |
| Analyte | Total Bromine (Br) content | Serves as an indicator for the presence of brominated flame retardants. |
| Principle | Detection of characteristic X-rays emitted from bromine atoms after excitation. | Non-destructive identification of bromine as a key component of the molecule. |
| Application | Rapid screening of plastics, textiles, and electronic waste for compliance with regulations (e.g., RoHS). bham.ac.uk | Allows for quick identification of materials potentially treated with this compound. |
| Detection Limits | Can range from low parts-per-million (ppm) to weight percent (wt%). ecocenter.orgnih.gov | Sufficiently sensitive for screening purposes where flame retardants are present in significant concentrations. |
| Advantages | Rapid, non-destructive, portable (hand-held options available), requires minimal sample preparation. nih.govresearchgate.net | Ideal for on-site compliance testing and sorting of materials. |
| Limitations | Does not identify the specific brominated compound (speciation); matrix effects can influence accuracy. researchgate.net | Cannot distinguish this compound from other BFRs like PBDEs. |
Challenges in Trace-Level Analysis and Method Development
Addressing Analytical Gaps for Emerging Flame Retardants
The detection and quantification of emerging flame retardants like this compound at trace levels in complex environmental and biological matrices present significant analytical challenges. nih.govnih.govresearchgate.net As older formulations, such as certain polybrominated diphenyl ethers (PBDEs), have been phased out due to environmental and health concerns, a wide variety of "novel" flame retardants have been introduced, creating a need for new or adapted analytical methods. nih.govresearchgate.net
A primary challenge is the sheer diversity in the physicochemical properties of these new compounds. nih.govmdpi.com This diversity makes it difficult to develop a single, universal analytical method capable of extracting and analyzing all emerging flame retardants simultaneously. researchgate.net For instance, the polarity and thermal stability of this compound differ from many legacy BFRs, requiring specific optimization of extraction solvents, clean-up procedures, and instrumental analysis conditions. mdpi.com
Furthermore, many emerging flame retardants are not included in routine environmental monitoring programs, leading to a lack of certified reference materials and established analytical protocols. nih.gov This analytical gap hinders the ability to generate high-quality, comparable data on their occurrence, fate, and potential exposure risks. The analysis is often complicated by the presence of complex sample matrices, such as sediment, biota, or dust, which contain numerous interfering compounds that must be removed during sample preparation to ensure accurate quantification. nih.gov
There is a critical need for the development of more sensitive and selective multi-residue methods, likely involving advanced mass spectrometry techniques, to close these analytical gaps and better understand the environmental footprint of emerging flame retardants like this compound. nih.govresearchgate.net
Table 3: Summary of Analytical Challenges and Research Needs
| Challenge | Description | Implication for this compound Analysis | Research Need |
| Lack of Standards | Scarcity of certified reference materials and analytical standards for novel flame retardants. nih.gov | Difficulty in accurate quantification and method validation. | Synthesis and commercial availability of high-purity standards and isotopically labeled internal standards. |
| Matrix Interference | Complex environmental and biological samples (e.g., dust, sediment, tissue) contain co-extractive substances that can interfere with analysis. nih.govresearchgate.net | Potential for signal suppression or enhancement in mass spectrometry, leading to inaccurate results. | Development of more selective and efficient sample clean-up procedures. |
| Method Availability | Existing methods are often tailored to legacy pollutants like PBDEs and may not be suitable for newer, more polar, or thermolabile compounds. researchgate.netnih.gov | This compound may be lost or degraded during sample preparation or injection into a gas chromatograph. | Validation of methods using liquid chromatography-mass spectrometry (LC-MS) as an alternative to GC-MS for thermolabile compounds. |
| Trace Concentrations | Environmental concentrations can be very low (ng/g or ng/L range), requiring highly sensitive instrumentation. nih.govresearchgate.net | Signals may be below the detection limits of standard analytical equipment. | Application of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for improved sensitivity and selectivity. |
Regulatory Landscape and Policy Implications
The regulation of brominated flame retardants, including this compound and related compounds, is a complex and evolving area of chemical management. Various international, regional, and national bodies have implemented frameworks to assess and control the risks associated with these substances due to concerns about their persistence, bioaccumulation, and potential toxicity.
International Conventions and Agreements (e.g., Stockholm Convention)
The Stockholm Convention on Persistent Organic Pollutants (POPs) is a global treaty designed to protect human health and the environment by eliminating or restricting the production and use of POPs. chemradar.comkemi.sewikipedia.org While this compound itself is not currently listed under the convention, related brominated compounds are under scrutiny.
Notably, the European Union has proposed the listing of bis(2-ethylhexyl) tetrabromophthalate (TBPH), a structurally related brominated flame retardant, in Annex A of the Stockholm Convention, which targets chemicals for elimination. chemradar.com The proposal is based on evidence suggesting that TBPH is persistent in the environment, bioaccumulative, and has the potential for long-range transport, posing risks to ecosystems and human health. chemradar.com Studies have indicated potential effects on the cardiovascular, nervous, and endocrine systems. chemradar.com In June 2025, the European Chemicals Agency (ECHA) initiated a public consultation on this proposal. chemradar.com
Historically, this compound has been identified as an alternative flame retardant for commercial pentabromodiphenyl ether (C-PeBDE) in products like rigid polyurethane foam, adhesives, and coatings. pops.int The ongoing evaluation of substances like TBPH under the Stockholm Convention reflects a broader international effort to manage the risks of brominated flame retardants as a class.
Regional Chemical Regulations (e.g., EU REACH Regulation, US EPA Policies)
Regional regulatory bodies, particularly in the European Union and the United States, have established comprehensive systems for chemical assessment that impact this compound and its analogues.
European Union REACH Regulation:
The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006 is the primary legislative framework for chemical management in the EU. Under REACH, companies are responsible for managing the risks of the chemicals they place on the market.
A key development is the inclusion of Bis(2-ethylhexyl) tetrabromophthalate on the REACH Candidate List of substances of very high concern (SVHC) in January 2023. ineris.fraosmd.com This substance was identified as being very persistent and very bioaccumulative (vPvB). ineris.fr Inclusion on the Candidate List triggers immediate obligations for suppliers of articles containing the substance in a concentration above 0.1% by weight, including the duty to provide sufficient information for safe use to customers and to notify ECHA through the SCIP database for waste management purposes. ineris.fr This listing is a preliminary step towards potential inclusion in the Authorisation List (Annex XIV), which would require companies to apply for permission for specific uses. ineris.fr
The specific compound 2-(2-hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate (CAS No. 20566-35-2) has a registration dossier submitted to ECHA, indicating its use and manufacture within the EU. europa.eu
Table 1: Regulatory Status of Selected Tetrabromophthalates under EU REACH
| Compound Name | CAS Number | Regulatory Status | Implications |
| Bis(2-ethylhexyl) tetrabromophthalate (TBPH) | 26040-51-7 | Included in Candidate List of Substances of Very High Concern (SVHC) as of Jan 2023. ineris.fraosmd.com | Identified as very persistent and very bioaccumulative (vPvB). ineris.fr Triggers legal obligations for companies using it in articles >0.1% w/w. ineris.fr |
| 2-(2-hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate | 20566-35-2 | Registered under REACH. europa.eu | Indicates active commercial presence in the EU market; subject to standard REACH evaluation processes. europa.eu |
United States EPA Policies:
In the U.S., the Environmental Protection Agency (EPA) assesses and manages chemical risks under the Toxic Substances Control Act (TSCA). The EPA identified a "Brominated Phthalates Cluster" for a work plan chemical problem formulation and data needs assessment. epa.gov This cluster includes this compound (TBPA-DIOL) and its mixed esters. epa.gov This indicates that the EPA is actively evaluating the potential risks of these substances to determine if further regulatory action is needed.
The assessment process involves gathering data on physicochemical properties, environmental fate and transport, exposure pathways, and potential hazards. epa.gov For instance, the EPA has noted that based on available data, compounds like TBPH are expected to have low mobility in soil but have the potential for long-range transport, primarily bound to atmospheric particles. epa.gov
National Regulatory Assessments and Controls
Beyond regional frameworks, individual nations conduct their own chemical assessments. The U.S. EPA's TSCA Work Plan serves as a primary example of a national-level assessment specifically targeting the brominated phthalates cluster, including this compound. epa.gov The goal of this assessment is to identify data gaps and formulate a problem statement regarding potential human health and environmental exposures, particularly in consumer products like polyurethane foam. epa.gov
In Australia, the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has conducted assessments on polybrominated flame retardants (PBFRs) as a group. industrialchemicals.gov.au These assessments focus on use patterns and potential exposure in Australia, acknowledging the limited knowledge on long-term effects and the need for more comprehensive data to determine if their use poses an unacceptable risk. industrialchemicals.gov.au
Environmental and Health Risk Assessment Methodologies
To manage the vast number of chemicals in commerce, regulatory agencies employ systematic methodologies to prioritize substances for in-depth review and to quantitatively assess their risks.
Prioritization Models for Chemical Assessment
Given the large number of flame retardants used as replacements for phased-out substances like polybrominated diphenyl ethers (PBDEs), prioritization models are essential. nih.gov These models help regulators focus resources on chemicals with the highest potential for risk.
A common approach involves categorizing and ranking chemicals based on three main criteria:
Use and Production Volume: High production volumes can indicate a greater potential for widespread environmental release and human exposure.
Exposure Potential: This considers the likelihood of human and environmental contact, based on the chemical's presence in consumer products, environmental media (air, water, dust), and human biomonitoring data. nih.gov
Hazard/Toxicity: This evaluates the intrinsic hazardous properties of a substance, such as carcinogenicity, reproductive toxicity, persistence, and bioaccumulation potential. nih.gov
The European project HBM4EU developed a strategy to prioritize flame retardants by systematically reviewing and analyzing data across these domains. nih.gov Another approach integrates in vivo toxicological data with high-throughput screening results (like the U.S. EPA's ToxCast) and mechanistic information from Adverse Outcome Pathways (AOPs) to categorize flame retardants and identify those needing further study or regulatory action. researchgate.net
Table 2: General Framework for Prioritizing Flame Retardants for Assessment
| Prioritization Criterion | Key Metrics and Data Sources | Rationale |
| Use & Production | Industry production/import data; use in consumer product categories (e.g., electronics, furniture). | Higher volume and wider use patterns increase the probability of significant exposure. |
| Exposure | Environmental monitoring (air, water, dust); human biomonitoring (blood, urine); modeling of environmental fate. nih.gov | Direct evidence of human and environmental exposure confirms the relevance of the chemical for risk assessment. |
| Hazard | In vivo toxicity studies (e.g., NTP reports); in vitro screening (e.g., ToxCast); (Q)SAR modeling; PBT (Persistence, Bioaccumulation, Toxicity) assessment. researchgate.net | Identifies chemicals with intrinsic properties that could cause adverse effects. |
Quantitative Risk Assessment Approaches
Quantitative risk assessment (QRA) aims to estimate the probability and magnitude of adverse effects in humans or the environment from exposure to a chemical. For brominated phthalates like this compound, a full QRA is often challenging due to data limitations. epa.gov However, existing data can support qualitative hazard assessments and identify data needs. epa.gov
The QRA process generally involves four steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. For a substance like TBPH, the EPA's technical assessment of its physicochemical properties and environmental fate is a critical part of the exposure assessment. epa.gov This includes evaluating its persistence (ranking low), bioaccumulation potential (estimated as low to moderate), and mobility. epa.gov
Recent studies are contributing crucial data for risk assessment. For example, research on zebrafish exposed to TBPH highlighted that the compound tends to accumulate in the liver and can lead to metabolic disruptions, providing valuable toxicological data for hazard and dose-response assessment. nih.gov Such studies help refine the understanding of internal exposure risks and potential health outcomes, which are essential components for a robust quantitative risk assessment. nih.gov
Future Research Trajectories and Identified Knowledge Gaps in Tetrabromophthalate Diol Studies
Addressing Comprehensive Data Gaps in Environmental Fate and Toxicology
A significant knowledge gap exists regarding the environmental fate and toxicology of many BFRs, including tetrabromophthalate diol and its derivatives. researchgate.netoaepublish.com There is a pressing need for more comprehensive data on the occurrence, persistence, and bioaccumulation of these compounds in various environmental compartments. researchgate.net Future research should focus on:
Environmental Occurrence: Expanding monitoring programs to include a wider range of environmental matrices such as air, water, soil, sediment, and biota to establish a clearer picture of the distribution of this compound and its degradation products.
Environmental Fate: Investigating the transformation pathways of this compound in the environment, including biodegradation, photodegradation, and metabolic processes in organisms. oaepublish.com
Toxicological Data: Generating more extensive toxicological data for a broader range of organisms to better assess the ecological risks associated with exposure. researchgate.net
Long-Term Health Effects and Chronic Exposure Studies
While some studies have investigated the acute toxicity of certain BFRs, there is a significant lack of information on the long-term health effects of chronic exposure to low levels of this compound. nih.govnih.gov Future research should prioritize:
Chronic Toxicity Studies: Conducting long-term animal studies to evaluate the potential for carcinogenicity, reproductive and developmental toxicity, neurotoxicity, and endocrine disruption. nih.govnih.gov
Epidemiological Studies: Initiating epidemiological studies to assess the potential links between human exposure to this compound and various health outcomes, particularly in vulnerable populations such as children and occupationally exposed individuals. nih.gov
Mixture Toxicity: Investigating the health effects of exposure to mixtures of BFRs, as this more accurately reflects real-world exposure scenarios. service.gov.uk
Advanced Research on Flame Retardant Mixtures and Synergistic Interactions
In practical applications, this compound is often used in combination with other flame retardants. rixingxincai.com However, there is limited understanding of the potential for synergistic or antagonistic interactions between these chemicals. Future research should focus on:
Interaction Studies: Designing studies to systematically evaluate the combined effects of this compound with other commonly used flame retardants, such as phosphorus-based compounds. rixingxincai.com
Mechanism of Synergy: Investigating the underlying mechanisms of any observed synergistic interactions to better predict the behavior of flame retardant mixtures.
Real-World Formulations: Analyzing the composition and potential toxicity of commercially available flame retardant formulations containing this compound.
Innovation in Analytical Methodologies for Complex Matrices
The accurate detection and quantification of this compound and its metabolites in complex environmental and biological matrices present a significant analytical challenge. nih.govresearchgate.net There is a need for continued innovation in analytical methodologies, including:
Advanced Instrumentation: Developing and applying advanced instrumental techniques, such as high-resolution mass spectrometry, to improve the sensitivity and selectivity of analytical methods. nih.govresearchgate.netnih.gov
Multi-Residue Methods: Creating multi-residue methods capable of simultaneously analyzing a wide range of BFRs and their degradation products in a single sample. nih.govresearchgate.net
Sample Preparation: Improving sample preparation techniques to efficiently extract and clean up target analytes from complex matrices, reducing matrix effects and improving analytical accuracy. nih.gov
Sustainable Chemistry Approaches for Flame Retardant Design
Growing environmental and health concerns associated with some halogenated flame retardants have spurred interest in the development of more sustainable alternatives. alfa-chemistry.comemerald.com Future research in this area should focus on:
Green Chemistry Principles: Applying the principles of green chemistry to design new flame retardants that are effective, biodegradable, and have a low toxicity profile. mdpi.com
Bio-Based Flame Retardants: Exploring the potential of bio-based materials, such as lignin, phytic acid, and cellulose, as renewable feedstocks for the synthesis of novel flame retardants. nih.govresearchgate.net
Halogen-Free Alternatives: Investigating and developing effective halogen-free flame retardant systems, such as those based on phosphorus, nitrogen, and inorganic compounds, as replacements for brominated compounds. mdpi.com
In-Depth Mechanistic Studies on Specific Adverse Health Outcomes
To better understand and predict the potential health risks associated with this compound exposure, in-depth mechanistic studies are crucial. oaepublish.com This research should aim to:
Identify Molecular Targets: Identify the specific molecular targets and cellular pathways affected by this compound and its metabolites. researchgate.net
Adverse Outcome Pathways (AOPs): Develop and utilize Adverse Outcome Pathways to link molecular initiating events to adverse health outcomes at the individual and population levels. researchgate.net
Metabolic Pathways: Elucidate the metabolic pathways of this compound in different species to better understand the formation of potentially toxic metabolites. oaepublish.com
Detailed Investigations of Material Combustion Behavior and Flame Retardant Mechanisms under Varied Conditions
While this compound is known to be an effective flame retardant, a more detailed understanding of its performance under a range of conditions is needed. researchgate.net Future research should include:
Combustion Studies: Conducting detailed studies on the combustion behavior of materials containing this compound, including measurements of heat release rate, smoke production, and toxic gas emissions. rixingxincai.com
Flame Retardant Mechanisms: Investigating the specific chemical and physical mechanisms by which this compound imparts flame retardancy in different polymer systems.
Influence of Conditions: Evaluating the performance of this compound under a variety of fire scenarios, including different heat fluxes and ventilation conditions.
Q & A
Basic Research Questions
Q. What standardized methods are recommended for characterizing the physicochemical properties of tetrabromophthalate diol?
- Methodological Answer : Refer to GB/T 40409-2021 , which outlines parameters such as bromine content (≥44.0%), hydroxyl value (130–235 mgKOH/g), viscosity (40,000–60,000 cP at 25°C), and acid value (≤1.0 mgKOH/g) . Analytical techniques include titration for hydroxyl/acid values, viscometry, and gas chromatography (GC) for impurity profiling. For structural confirmation, nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are recommended.
Q. How can researchers design experiments to synthesize this compound with high purity?
- Methodological Answer : Synthesis typically involves bromination of phthalate diol precursors under controlled conditions. Use anhydrous solvents (e.g., tetrahydrofuran) and catalysts like aluminum bromide (AlBr₃) to optimize yield. Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization or column chromatography. Purity assessment should follow GB/T 40409-2021 specifications, with GC-MS for trace impurity detection .
Q. What are the key considerations for evaluating this compound’s flame-retardant efficacy in polymer matrices?
- Methodological Answer : Conduct cone calorimetry to measure heat release rate (HRR) and limiting oxygen index (LOI) per ASTM standards. Compare performance against other brominated flame retardants (e.g., hexabromocyclododecane) in polyurethane foams, noting synergies with antimony trioxide . Ensure consistency in polymer curing conditions (temperature, humidity) to avoid confounding variables.
Advanced Research Questions
Q. How can contradictions in toxicity data for this compound be systematically addressed?
- Methodological Answer : Discrepancies often arise from differences in exposure routes (oral vs. dermal) or model systems (in vitro vs. in vivo). Apply Table C-1 inclusion criteria from toxicological studies (e.g., systemic effects, respiratory outcomes) . Use human cell lines (e.g., HepG2 for hepatotoxicity) and rodent models to compare metabolic pathways. Address confounding factors like impurity profiles (e.g., residual brominated byproducts) via high-resolution mass spectrometry (HRMS) .
Q. What advanced analytical techniques are suitable for detecting this compound degradation products in environmental samples?
- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to identify metabolites like tetrabromophthalic acid. For environmental persistence studies, use accelerated degradation tests (UV exposure, hydrolysis) and monitor via GC-MS . Cross-validate findings with OECD guidelines for abiotic degradation.
Q. How can researchers assess the long-term stability of this compound in industrial formulations?
- Methodological Answer : Perform accelerated aging tests (e.g., 70°C for 30 days) and analyze changes in bromine content and viscosity. Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study thermal decomposition kinetics. Compare results with GB/T 40409-2021 stability thresholds .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use probit analysis for LD₅₀ calculations and ANOVA for comparing systemic effects across dose groups. For non-linear responses, apply benchmark dose (BMD) modeling. Ensure compliance with OECD Test No. 423 for acute oral toxicity protocols .
Q. How should researchers validate novel detection methods for this compound in complex matrices?
- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Assess specificity via spike-recovery experiments in polyurethane extracts, precision through inter-day variability tests, and sensitivity via limit of detection (LOD)/quantification (LOQ) calculations. Cross-reference with HG/T 5784-2021 for chlorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
